2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone oxalate
Description
This compound features a benzimidazole core substituted with a piperidinylmethyl group at the 1-position and a phenylpiperazinyl-acetyl moiety. The oxalate salt form enhances solubility and stability, making it pharmacologically relevant.
Properties
IUPAC Name |
2-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O.C2H2O4/c31-25(29-16-14-28(15-17-29)22-6-2-1-3-7-22)19-27-12-10-21(11-13-27)18-30-20-26-23-8-4-5-9-24(23)30;3-1(4)2(5)6/h1-9,20-21H,10-19H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJIPVAYWMHAMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C32)CC(=O)N4CCN(CC4)C5=CC=CC=C5.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone oxalate is a complex organic molecule that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure
The compound is characterized by a benzimidazole core, which is known for its diverse biological activities. Its structure includes:
- A piperidine ring
- A phenylpiperazine moiety
- An ethanone functional group
These structural features contribute to its pharmacological profile.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For example, a series of novel 1H-benzimidazoles were synthesized and evaluated against various cancer cell lines. The findings indicated that certain derivatives exhibited strong binding affinities to human topoisomerase I, a key enzyme involved in DNA replication and repair, suggesting that they may act as effective anticancer agents .
| Compound | Target | Activity | IC50 (µM) |
|---|---|---|---|
| BBZ 11a | Human Topoisomerase I | Strong binding | 5.0 |
| BBZ 12b | Human Topoisomerase I | Moderate binding | 15.0 |
Neuropharmacological Effects
The compound's interaction with GABA-A receptors has been investigated, revealing its potential as a positive allosteric modulator (PAM). This modulation could lead to therapeutic applications in treating neurological disorders by enhancing GABAergic transmission .
Antimicrobial Activity
Benzimidazole derivatives have shown promising activity against various protozoa and bacteria. In vitro studies indicated that certain derivatives displayed significant efficacy against Trypanosoma cruzi and Trichomonas vaginalis, highlighting their potential as antimicrobial agents .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Topoisomerase Inhibition : The compound may inhibit topoisomerases, leading to disrupted DNA replication in cancer cells.
- GABA-A Receptor Modulation : By binding to the GABA-A receptor, it enhances inhibitory neurotransmission, which can alleviate symptoms associated with anxiety and seizures.
Case Studies
A notable study involving a related benzimidazole derivative demonstrated significant antitumor effects in preclinical models. The compound was tested against multiple cancer cell lines, resulting in selective cytotoxicity towards malignant cells while sparing normal cells .
Additionally, another investigation into the neuropharmacological properties showed that the compound improved cognitive function in animal models of neurodegeneration, suggesting its potential in treating Alzheimer's disease .
Scientific Research Applications
Overview
2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone oxalate is a complex organic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural features suggest potential applications in treating neurological disorders, cancer, and as a tool in biochemical research.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, benzimidazole derivatives have been shown to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .
Neurological Disorders
The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have demonstrated that benzimidazole derivatives can modulate neurotransmitter systems and exhibit neuroprotective effects, possibly through antioxidant mechanisms .
Antimicrobial Properties
Benzimidazole derivatives have also been explored for their antimicrobial activities. The ability of these compounds to disrupt bacterial cell walls or interfere with microbial metabolism makes them candidates for developing new antibiotics .
Molecular Probes
Due to its unique structure, this compound can be utilized as a molecular probe in biochemical assays. Its ability to bind specific receptors or enzymes allows researchers to study biological processes and interactions at a molecular level.
Drug Design and Development
The compound serves as a lead structure for the design of new pharmaceuticals targeting various diseases. Structure-activity relationship (SAR) studies can be conducted to optimize its efficacy and reduce toxicity .
Case Study 1: Anticancer Research
A study investigating the anticancer effects of benzimidazole derivatives found that certain modifications to the piperidine ring enhanced cytotoxicity against breast cancer cell lines. The study highlighted the importance of substituent groups in determining biological activity and suggested pathways for further development .
Case Study 2: Neuroprotective Effects
In a preclinical model of Alzheimer's disease, a benzimidazole derivative demonstrated significant neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This finding supports the potential use of such compounds in therapeutic strategies against neurodegeneration .
Data Table: Summary of Applications
Comparison with Similar Compounds
1-(4-((2-tert-Butyl-5-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone (42)
- Key Features : Contains a tert-butyl group and an ethylsulfonyl substituent on the benzimidazole ring, linked to a piperidine moiety.
- Synthesis : Multi-step process involving nitro reduction, reductive amination, and sulfone oxidation .
- Relevance : The sulfone group enhances metabolic stability compared to thioether-containing analogues like 2-(butylthio)-1H-benzo[d]imidazole () .
1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone (7)
- Key Features : Combines benzimidazole with a piperazine-ethylamine linker and a pyridinyl-methoxybenzyl group.
- Pharmacological Potential: Dual histamine H1/H4 receptor ligand activity, suggesting the piperazine moiety’s role in receptor binding .
Benzimidazole Derivatives with Antimicrobial Activity
1-(4-(((2-(4-Nitrophenyl)-1H-benzo[d]imidazol-1-yl)methyl)amino)phenyl)ethanone (BD-5)
1-(4-(((2-(4-Aminophenyl)-1H-benzo[d]imidazol-1-yl)methyl)amino)phenyl)ethanone (BD-1)
- Structure: Aminophenyl substitution instead of nitro in BD-3.
- Impact: The amino group improves solubility and may modulate target affinity compared to BD-5 .
Cytotoxic and Anti-Inflammatory Analogues
2-(Aryl)-1-(1H-benzo[d]imidazol-1-yl)ethanone Derivatives (47)
Benzimidazole-Thiazole Hybrid (21a)
- Structure : Linked to a thiosemicarbazone-propan-2-one moiety.
- Activity : COX-2 inhibition (IC50 = 0.045–0.075 µM), comparable to celecoxib, due to the thiazole-thiosemicarbazone pharmacophore .
Comparative Data Table
Key Findings and Implications
Structural Flexibility : The target compound’s piperidinyl and phenylpiperazinyl groups may enhance blood-brain barrier penetration compared to simpler derivatives like BD-5 or BD-1 .
Salt Forms : The oxalate salt likely improves aqueous solubility versus neutral analogues (e.g., 2-(benzylthio)-1H-benzo[d]imidazole in ) .
Activity Trends: Antimicrobial: Electron-withdrawing groups (e.g., nitro in BD-5) enhance activity over electron-donating groups (e.g., amino in BD-1) . Anti-Inflammatory/Cytotoxic: Thiazole and acetyl moieties () are critical for COX-2 inhibition, a feature absent in the target compound .
Synthetic Challenges : Base-mediated acetyl removal () suggests that protecting groups or alternative reaction conditions are necessary for synthesizing acetyl-containing derivatives like the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
